molecular formula C17H17BrN2O2 B3860908 N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide

N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B3860908
M. Wt: 361.2 g/mol
InChI Key: RCVIDNSBYXSKMA-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide, also known as BBPDH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BBPDH is a hydrazide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and modulation of signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase. This compound has also been shown to modulate the activity of signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anticancer, antifungal, and antibacterial properties. This compound has also been shown to inhibit the activity of specific enzymes, which may have therapeutic potential in the treatment of various diseases. In vivo studies have demonstrated that this compound has low toxicity and can be used safely in animal models.

Advantages and Limitations for Lab Experiments

N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has several advantages and limitations for lab experiments. One advantage is its simple and efficient synthesis method, which allows for the production of large quantities of pure product. Another advantage is its low toxicity, which makes it suitable for use in animal models. One limitation is its limited solubility in water, which may affect its bioavailability and activity. Another limitation is its lack of selectivity, which may affect its specificity and therapeutic potential.

Future Directions

There are several future directions for the study of N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is the development of more selective derivatives of this compound, which may have improved activity and specificity. Another direction is the exploration of its potential as a fluorescent probe and as a building block for the synthesis of functional materials. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Scientific Research Applications

N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes and modulate signaling pathways. In materials science, this compound has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of functional materials.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12-7-8-15(9-13(12)2)22-11-17(21)20-19-10-14-5-3-4-6-16(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVIDNSBYXSKMA-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide
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